4-[1-[2-(Dimethylsulfamoylamino)ethyl]-5-methylpyrazol-3-yl]pyridine
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Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding how the compound is made. This could involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reagents, products, and the conditions required for the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Synthesis and Chemical Properties
One study focuses on the synthesis and tautomerism of heterocyclic compounds similar to 4-[1-[2-(Dimethylsulfamoylamino)ethyl]-5-methylpyrazol-3-yl]pyridine, exploring reactions like nitrosation, nitration, and bromination. These reactions underscore the compound's utility in creating diverse chemical structures for further research or application in drug development (Ochi et al., 1976).
Catalytic Applications
Research into the catalytic applications of related compounds, particularly in asymmetric transfer hydrogenation of ketones, reveals the potential of using (pyrazolyl)ethyl)pyridine complexes. These complexes demonstrate the influence of catalyst structure on reaction outcomes, highlighting the broader applicability of similar compounds in catalysis (Magubane et al., 2017).
Biological and Pharmacological Research
A study on pyrazolopyrimidines derivatives investigates their anticancer and anti-5-lipoxygenase activities. This research illustrates the therapeutic potential of derivatives for the treatment of cancer and inflammatory diseases, indicating the importance of further exploration into related compounds (Rahmouni et al., 2016).
Molecular Structure and Drug Design
The synthesis and evaluation of novel analogues for guanine, such as 6-aminopyrazolo[4,3-c]pyridin-4(5H)-one, showcase the utility of related compounds in drug design, especially for antiviral therapies. These studies provide insights into the structure-activity relationships crucial for developing new therapeutic agents (Ehler et al., 1977).
Material Science and Coordination Chemistry
Research into the formation of supramolecular isomers with 3D porous coordination polymers demonstrates the role of solvent systems in steering the structure's flexibility or rigidity. Such studies highlight the importance of compounds like 4-[1-[2-(Dimethylsulfamoylamino)ethyl]-5-methylpyrazol-3-yl]pyridine in the development of materials with potential applications in gas storage or separation processes (Kanoo et al., 2012).
Mechanism of Action
Mode of Action
Based on its structural similarity to other pyrazole and pyridine derivatives, it may interact with its targets through hydrogen bonding or π-π stacking . The presence of the sulfamoyl group could also suggest potential interactions with enzymes or receptors that recognize sulfonamide structures .
Biochemical Pathways
Pyrazole and pyridine derivatives are known to be involved in a variety of biological processes, including signal transduction, enzyme inhibition, and ion channel modulation . The exact downstream effects would depend on the specific targets of this compound.
Pharmacokinetics
The presence of the dimethylsulfamoyl group could potentially influence its absorption and distribution due to its polarity . The compound’s metabolism and excretion would likely involve enzymatic transformations and renal clearance, respectively .
Result of Action
Based on its structural features, it could potentially modulate the activity of its target proteins, leading to changes in cellular signaling and function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s ionization state and thus its interaction with targets could be affected by pH . Additionally, its stability could be influenced by temperature and the presence of metabolic enzymes .
Safety and Hazards
properties
IUPAC Name |
4-[1-[2-(dimethylsulfamoylamino)ethyl]-5-methylpyrazol-3-yl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O2S/c1-11-10-13(12-4-6-14-7-5-12)16-18(11)9-8-15-21(19,20)17(2)3/h4-7,10,15H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHSQRPYYDAYIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNS(=O)(=O)N(C)C)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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